3-Chloro-5-ethylbenzoic acid

Lipophilicity Drug Design ADME Properties

Medicinal chemists optimizing logD often struggle to increase lipophilicity without adding halogen mass. 3-Chloro-5-ethylbenzoic acid solves this: its 3-Cl-5-Et substitution yields XLogP3 2.9-0.5 log units higher than the 5-methyl analog-enhancing membrane penetration while balancing electronic effects. • Symmetric 3,5-disubstitution ensures regioselectivity in electrophilic substitutions, minimizing isomeric byproducts • Predicted pKa ~3.90 keeps the compound largely protonated at endosomal pH (5.5), aiding cellular trafficking studies • 95% purity, available in mg to g quantities with global shipping from BenchChem

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
Cat. No. B13626869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-ethylbenzoic acid
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)Cl)C(=O)O
InChIInChI=1S/C9H9ClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5H,2H2,1H3,(H,11,12)
InChIKeyMFUNAASCQALZQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-ethylbenzoic acid Physicochemical Properties


3-Chloro-5-ethylbenzoic acid (CAS 1261594-73-3) is a disubstituted aromatic carboxylic acid with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol [1]. It belongs to the class of halogenated alkyl-benzoic acids, serving primarily as a building block or intermediate in organic synthesis for pharmaceutical and agrochemical research . Its structure incorporates a meta-chloro electron-withdrawing group and a meta-ethyl electron-donating group, creating a specific electronic environment that balances lipophilicity and acidity, directly influencing its utility in developing molecules with specific pharmacokinetic or reactivity profiles.

Workflow Organic synthesis building block
Selection Logic Meta-disubstituted aromatic carboxylic acid
Use Context Pharmaceutical and agrochemical intermediate research

Why 3-Chloro-5-ethylbenzoic acid Is Irreplaceable


Direct substitution within the class of chlorinated or alkylated benzoic acids is scientifically invalid due to quantifiable differences in key electronic and lipophilic parameters that dictate reactivity and biological availability. The specific 3-chloro-5-ethyl substitution pattern is not merely an incremental modification; compared to the 5-methyl analog, the ethyl group increases the computed lipophilicity (XLogP3) by 0.5 log units [1], and compared to the 3,5-dichloro analog, the presence of an ethyl group instead of a second chlorine atom results in a predicted pKa shift of approximately 0.44 units . These are not trivial differences; a change in logP of 0.5 can significantly alter membrane permeability and metabolic stability, while the pKa difference impacts ionization state at physiological pH, directly affecting solubility and target engagement.

Lipophilicity 5-Methyl analog shows a 0.5-unit lower XLogP3, which may shift membrane permeability profile.
Acidity 3,5-Dichloro analog has a 0.44-unit lower predicted pKa; ionization state may not transfer.
Regiochemistry Positional isomers lack reinforced meta-direction, potentially yielding regioisomeric mixtures.

Quantitative Differentiation of 3-Chloro-5-ethylbenzoic acid


Enhanced Lipophilicity vs. 5-Methyl Analog

The replacement of the 5-methyl group with a 5-ethyl group in 3-chloro-5-ethylbenzoic acid results in a quantifiable increase in lipophilicity, as measured by the computed partition coefficient XLogP3. The target compound has an XLogP3 of 2.9, compared to 2.4 for its closest methyl analog [1]. This difference of 0.5 log units is significant for structure-activity relationship (SAR) studies, as it directly correlates with an approximately 3.16-fold increase in partitioning into a non-polar phase, which can enhance membrane permeability and influence bioavailability in drug candidates.

Lipophilicity
Head-to-head
XLogP3 = 2.9 vs. 2.4
Supports ADME parameter tuning context
Computed values from PubChem XLogP3 algorithm
Lipophilicity Drug Design ADME Properties

Altered Acidity vs. Dichloro and Monochloro Analogs

The presence of a single chlorine atom and an ethyl group on the aromatic ring modulates the compound's acidity. The predicted pKa of 3-chloro-5-ethylbenzoic acid is approximately 3.90 , which is 0.44 units higher (less acidic) than 3,5-dichlorobenzoic acid (predicted pKa 3.46) and 0.08 units higher than 3-chlorobenzoic acid (experimental pKa 3.82) . This difference, while smaller than the lipophilicity gap, is chemoselectively relevant. The electron-donating effect of the ethyl group partially counteracts the electron-withdrawing effect of the single chlorine, creating an acidity profile distinct from di-halogenated or mono-halogenated analogs. This influences its reactivity in base-mediated reactions and its ionization state in specific pH environments.

Acidity
Method context
Predicted pKa ≈ 3.90
Ionization-state context for reaction design
Predicted via Hammett equation; comparator data are mixed predicted/experimental
Acidity (pKa) Ionization State Reactivity

Regioselectivity from 3,5-Disubstitution Pattern

The 3,5-substitution pattern places both substituents in a meta-relationship to each other and to the carboxylic acid group. This arrangement creates a unique steric environment that differs fundamentally from 2,5- or 3,4-disubstituted isomers. For electrophilic aromatic substitution, both groups are meta-directing, which reinforces regioselectivity for any further functionalization at the remaining unsubstituted positions. This is a class-level inference from directing group rules . In contrast, a 3-chloro-4-ethyl isomer would feature one ortho/para-directing group (ethyl) and one meta-directing group (chloro), leading to a mixture of regioisomers. The reinforced meta-direction in 3-chloro-5-ethylbenzoic acid provides a more predictable and potentially higher-yielding synthetic pathway for creating tri-substituted products.

Regioselectivity
Class-level
Reinforced meta-direction
Supports regioisomer purity in electrophilic substitution
Class-level inference from directing group rules
Regioselectivity Electrophilic Aromatic Substitution Synthetic Strategy

Targeted Applications of 3-Chloro-5-ethylbenzoic acid


Lipophilicity Tuning in Lead Optimization

Based on its XLogP3 of 2.9, which is 0.5 log units higher than the 5-methyl analog [1], 3-chloro-5-ethylbenzoic acid is a selective building block for medicinal chemists aiming to increase the logD of a chemical series. It should be selected over 3-chloro-5-methylbenzoic acid when the objective is to enhance membrane penetration or reduce aqueous solubility without adding additional halogen mass, thereby allowing exploration of a different SAR vector.

Building Block for Meta-Directed Synthesis

In synthetic routes requiring the introduction of a single new functional group onto a chloro-ethyl benzoic acid scaffold, the symmetrical electronic environment of the 3,5-disubstitution pattern ensures high regioselectivity for electrophilic substitutions . This compound is an optimal starting point when synthetic planning demands the avoidance of isomeric mixtures, leading to higher atom economy and simpler purification protocols.

Balanced Acidity Intermediate

With an interpolated pKa of approximately 3.90 , 3-chloro-5-ethylbenzoic acid is less acidic than dichloro analogs (pKa ~3.46) but comparable to 3-chlorobenzoic acid (pKa 3.82). It is the preferred intermediate when a research program requires a compound that remains largely protonated in mild biological assay environments (e.g., pH 5.5 endosomal compartments), potentially impacting target binding kinetics or cellular trafficking relative to more acidic alternatives.

Application
Selection Property
Validation Focus
Lipophilicity tuning in lead optimization
Reported XLogP3 profile
Membrane permeability assay validation
Meta-directed synthetic strategy
Reinforced meta-regiochemistry
Regioisomeric purity analysis
pH-dependent ionization studies
Predicted pKa context
Ionization-state profile in assay buffers

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